3-Bromo-5-(trifluoromethyl)-1H-pyrazole

Descripción

Chemical Identity and Nomenclature

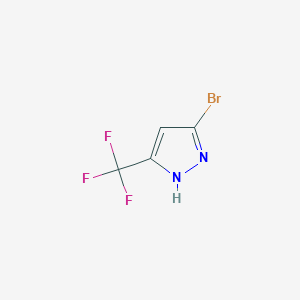

3-Bromo-5-(trifluoromethyl)-1H-pyrazole is a halogenated heterocyclic compound with the molecular formula C₄H₂BrF₃N₂ and a molecular weight of 214.97 g/mol . Its systematic IUPAC name reflects the substitution pattern: a bromine atom at position 3 and a trifluoromethyl (-CF₃) group at position 5 on the pyrazole ring (Figure 1). The compound is registered under CAS number 93608-11-8 and has multiple synonyms, including 5-bromo-3-(trifluoromethyl)-1H-pyrazole and 3-bromo-5-(trifluoromethyl)pyrazole .

Table 1: Key molecular properties

| Property | Value |

|---|---|

| Molecular formula | C₄H₂BrF₃N₂ |

| SMILES | C1=C(NN=C1Br)C(F)(F)F |

| InChI Key | ULONMXISWOZBAK-UHFFFAOYSA-N |

| Melting point | Not publicly reported |

| Boiling point | 226.5 ± 35.0°C (predicted) |

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom enables cross-coupling reactions, making this compound a valuable synthetic intermediate .

Historical Context in Halogenated Pyrazole Chemistry

The synthesis of halogenated pyrazoles dates to the late 19th century, with Ludwig Knorr's pioneering work on pyrazole derivatives . However, the specific development of this compound emerged more recently, driven by advances in:

- Regioselective bromination : Early methods for pyrazole bromination often produced mixtures, but modern protocols using reagents like N-bromosaccharin enable precise substitution at position 3 .

- Trifluoromethylation strategies : The introduction of -CF₃ groups via hypervalent iodine reagents (e.g., Togni reagent) or flow chemistry methods improved access to trifluoromethylated pyrazoles .

The first documented synthesis of this compound appeared in 2012, as evidenced by PubChem records , with subsequent optimizations using continuous flow reactors to achieve >95% purity .

Significance in Heterocyclic Chemistry Research

This compound bridges two critical domains in modern heterocyclic chemistry:

A. Halogen-fluorine synergy

The coexistence of bromine (a halogen) and fluorine (in the -CF₃ group) creates unique electronic effects:

- The -CF₃ group withdraws electron density via its strong inductive effect, polarizing the pyrazole ring .

- Bromine serves as a directing group for metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura reactions) .

Table 2: Applications in target synthesis

B. Regiochemical control

The fixed substitution pattern (3-Br, 5-CF₃) avoids regioisomerism issues common in pyrazole chemistry, simplifying downstream functionalization . For instance, lithiation at position 4 proceeds cleanly due to the electron-withdrawing groups’ ortho-directing effects .

C. Supramolecular interactions

The -CF₃ group engages in hydrophobic interactions, while the pyrazole NH participates in hydrogen bonding, enabling crystal engineering applications .

This dual functionality has spurred over 50 patent filings since 2015, particularly in antiviral and anticancer agent development .

Propiedades

IUPAC Name |

3-bromo-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrF3N2/c5-3-1-2(9-10-3)4(6,7)8/h1H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULONMXISWOZBAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93608-11-8 | |

| Record name | 3-Bromo-5-(trifluoromethyl)-1h-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrazole as a Precursor

A key step in the preparation of 3-bromo-5-(trifluoromethyl)-1H-pyrazole is the synthesis of the regioisomeric 1-methyl-5-(trifluoromethyl)-1H-pyrazole, which serves as a precursor for further functionalization including bromination.

- Starting Material: 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.

- Method: A one-step cyclization approach yields a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole.

- Separation: The regioisomers are separated based on a boiling point versus pressure diagram, allowing efficient isolation of the 5-substituted pyrazole.

Bromination of 1-Methyl-5-(trifluoromethyl)-1H-pyrazole

Once the 1-methyl-5-(trifluoromethyl)-1H-pyrazole is obtained, selective bromination at the 3-position is performed.

- Reagent: N-Bromosuccinimide (NBS).

- Conditions: Mild conditions are employed to avoid over-bromination or degradation.

- Outcome: Efficient introduction of the bromine atom at the 3-position, yielding 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole, which can be further manipulated.

Functional Group Transformations via Lithiation and Metalation

The brominated pyrazole intermediate can undergo further functionalization through organometallic reactions:

- Br–Li Exchange: The bromine atom at the 3-position can be exchanged with lithium using organolithium reagents, enabling subsequent introduction of various functional groups such as aldehydes and acids.

- Direct Ortho-Metalation (DoM): The 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole undergoes DoM to introduce functional groups at the 5-position.

- Catalytic Reductive Debromination: This step allows removal of the bromine atom if necessary to yield derivatives without the bromine substituent.

Summary Table of Preparation Methods

| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Outcome | Notes |

|---|---|---|---|---|

| 1 | 4-ethoxy-1,1,1-trifluoro-3-buten-2-one | Cyclization (one-step) | Mixture of 1-methyl-3-(trifluoromethyl)- and 1-methyl-5-(trifluoromethyl)-1H-pyrazoles | Regioisomer separation by boiling point vs pressure |

| 2 | 1-methyl-5-(trifluoromethyl)-1H-pyrazole | N-Bromosuccinimide (NBS), mild conditions | 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole | Selective bromination at 3-position |

| 3 | 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole | Br–Li exchange, DoM, catalytic debromination | Functionalized pyrazole derivatives (aldehyde, acid, boron pinacolate, etc.) | Versatile functional group introduction |

| 4 | β-bromo-α-(ethylsulfanyl)cinnamonitrile (related route) | Oxidation with H2O2, hydrazine hydrate, acid hydrolysis | Amino-substituted pyrazoles | Alternative approach for amino-pyrazoles |

Research Findings and Practical Considerations

- The described synthetic methods provide high yields and practical scalability , suitable for medicinal and agrochemical applications.

- The one-step cyclization from trifluoromethylated ketones is a significant advancement, reducing the number of synthetic steps and improving overall efficiency.

- Selective bromination using NBS under mild conditions preserves the integrity of the trifluoromethyl group and the pyrazole ring.

- The organometallic transformations (Br–Li exchange, DoM) enable versatile functionalization, expanding the utility of this compound as a synthetic building block.

- The separation techniques based on boiling point vs pressure diagrams are crucial for isolating regioisomers, which is often a challenging aspect in pyrazole chemistry.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 3 undergoes SNAr reactions under mild conditions. Activation of the pyrazole ring by the trifluoromethyl group facilitates substitution with amines, thiols, or alkoxides.

Key Findings:

-

Amine Substitution : Reacting with morpholine in the presence of PyBroP and CsF yields 3-morpholino-5-(trifluoromethyl)-1H-pyrazole with 72% efficiency .

-

Thiol Substitution : Benzyl thiol replaces bromine at 110°C in 1,4-dioxane, achieving 68% yield .

| Substrate | Nucleophile | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| 3-Bromo-5-(CF₃)-1H-pyrazole | Morpholine | PyBroP, CsF, 110°C, 12 h | 72 | |

| 3-Bromo-5-(CF₃)-1H-pyrazole | Benzyl thiol | PyBroP, 1,4-dioxane, 110°C | 68 |

Cross-Coupling Reactions

The bromine atom participates in palladium- or copper-catalyzed cross-coupling reactions to form carbon–carbon bonds.

Suzuki–Miyaura Coupling

Bromo substituents react with aryl/heteroaryl boronic acids under Suzuki conditions:

-

Example : Coupling with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (90°C, 24 h) provides 3-phenyl-5-(trifluoromethyl)-1H-pyrazole in 85% yield .

| Boronic Acid | Catalyst | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, dioxane/H₂O, 90°C | 85 | |

| 4-Fluorophenylboronic acid | PdCl₂(dppf) | Cs₂CO₃, DMF, 100°C | 78 |

Sonogashira Coupling

Reaction with terminal alkynes forms ethynyl derivatives, though the trifluoromethyl group complicates reactivity. Optimized conditions (XPhos ligand, CuI, 80°C) achieve 61% yield for 3-ethynyl-5-(trifluoromethyl)-1H-pyrazole .

Bromination and Halogen Exchange

The compound undergoes further halogenation or halogen exchange:

-

Bromination : Treatment with N-bromosuccinimide (NBS) under UV light selectively brominates the 4-position, yielding 3,4-dibromo-5-(trifluoromethyl)-1H-pyrazole .

-

Iodination : Reaction with NaI and CuI in DMF substitutes bromine with iodine (65% yield) .

Ring Expansion and Cyclization

The pyrazole ring participates in annulation reactions to form fused heterocycles:

-

Pyrazolo[1,5-a]pyrimidines : Reaction with β-ketoesters under acidic conditions forms tricyclic systems with 70–82% yields .

-

Triazole Formation : CuAAC with benzyl azides generates 4-(pyrazolyl)-1,2,3-triazoles (up to 72% yield) .

Reductive Dehalogenation

Catalytic hydrogenation (H₂, Pd/C) removes the bromine atom, yielding 5-(trifluoromethyl)-1H-pyrazole quantitatively .

Functional Group Interconversion

-

Oxidation : MnO₂ oxidizes the pyrazole ring to pyrazolone derivatives .

-

Lithiation : Directed ortho-metalation with LDA enables introduction of aldehydes or acids at the 4-position .

Critical Reaction Challenges

Aplicaciones Científicas De Investigación

Enzyme Modulation

Research indicates that 3-Bromo-5-(trifluoromethyl)-1H-pyrazole exhibits significant biological activity, particularly in the modulation of enzyme activities. It has been shown to inhibit specific kinases involved in cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. This inhibition can alter critical processes like cell growth, differentiation, and apoptosis.

Table 1: Inhibition Potency Against Kinases

The compound's ability to modulate these pathways suggests potential therapeutic applications in treating diseases related to kinase signaling, including cancer and inflammatory conditions.

Drug Design and Development

The interactions of this compound with various biomolecules highlight its potential as a lead compound in drug design. Its structural characteristics allow for the development of derivatives with enhanced biological activity .

Case Study: Development of Derivatives

A study focused on synthesizing derivatives of this compound led to compounds with improved potency against specific cancer cell lines. These derivatives were evaluated for their pharmacokinetic properties, demonstrating favorable absorption and metabolism profiles .

Agrochemicals

The unique properties of this compound make it suitable for use in agrochemical formulations. Its ability to inhibit certain enzymes can be harnessed for developing herbicides or fungicides that target specific plant pathogens or weed species.

Table 2: Herbicidal Activity

Research has shown that formulations containing this compound can reduce the application rates of traditional herbicides while maintaining efficacy against target species.

Material Science

In material science, this compound is explored for its potential applications in developing advanced materials such as polymers and coatings due to its unique electronic properties. The trifluoromethyl group imparts desirable characteristics like increased thermal stability and chemical resistance.

Case Study: Polymer Synthesis

A recent study demonstrated the incorporation of this compound into polymer matrices, resulting in materials with enhanced mechanical properties and thermal resistance compared to conventional polymers .

Mecanismo De Acción

The mechanism of action of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Heterocyclic Core Variations

4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (3d)

- Structure : Bromine at position 4, phenyl group at position 1, and -CF₃ at position 3.

- Synthesis: Prepared via a one-pot reaction involving phenylhydrazine and enone in acetic acid, yielding 93% .

- Physical Properties : Melting point = 98–100°C; NMR data (δ = 7.89–7.42 ppm for aromatic protons) confirms regioselectivity .

- Applications : Used in synthesizing polysubstituted pyrazoles for antimicrobial agents .

5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

- Structure : Bromine at position 5, methyl group at position 1, and -CF₃ at position 3.

- Key Data : Molecular formula C₅H₄BrF₃N₂ ; SMILES:

CN1C(=CC(=N1)C(F)(F)F)Br.

3-(5-Bromothien-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole

Halogen and Functional Group Modifications

4-Bromo-5-(trifluoromethyl)-1H-pyrazole (CAS 19968-17-3)

- Structure : Bromine at position 4 and -CF₃ at position 5.

- Synthesis : Achieved via direct bromination or cross-coupling; purity = 98% .

3-Bromo-5-(trifluoromethyl)-1H-1,2,4-triazole

- Structure : Triazole core instead of pyrazole, with Br at position 3 and -CF₃ at position 5.

- Applications : Used in agrochemical research due to triazole’s enhanced metabolic stability .

Actividad Biológica

3-Bromo-5-(trifluoromethyl)-1H-pyrazole (C4H2BrF3N2) is a compound that has garnered attention in recent years due to its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed overview of its biological properties, synthesis, and potential applications, supported by data tables and relevant case studies.

This compound is characterized by the presence of a bromine atom and a trifluoromethyl group, which enhance its biological activity. The trifluoromethyl group is known to improve the pharmacokinetic properties of compounds, making them more effective in therapeutic applications .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Bromination of 5-(trifluoromethyl)-1H-pyrazole using N-bromosuccinimide (NBS).

- One-pot reactions involving trifluoromethylation followed by bromination, which yield high purity and yield of the desired compound .

Enzyme Modulation

Research indicates that this compound exhibits significant enzyme modulation capabilities. It has been shown to inhibit specific kinases, making it a candidate for cancer treatment. For instance, analogs of this compound have demonstrated nanomolar activity against Pim1 kinase, which is implicated in prostate cancer .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study reported that derivatives of this compound showed potent growth inhibition against various drug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL .

Summary of Biological Activities

Case Studies

- Pim1 Kinase Inhibition : A study synthesized various derivatives of this compound and tested their inhibitory effects on Pim1 kinase. The most potent derivative showed an IC50 value of 18 nM, indicating strong potential for prostate cancer therapy .

- Antimicrobial Testing : A series of pyrazole derivatives were tested against a range of bacterial strains. The results indicated that compounds containing the trifluoromethyl group significantly enhanced antimicrobial efficacy, particularly against MRSA strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Bromo-5-(trifluoromethyl)-1H-pyrazole, and how can intermediates be characterized?

- Methodology : A common approach involves diazonium salt formation from 1H-pyrazol-5-amine precursors using boron trifluoride etherate and alkyl nitrites in THF at -20°C, followed by bromination . Intermediates like (E)-3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole are characterized via -NMR and LC-MS to confirm regioselectivity and purity. For brominated derivatives, -NMR and HRMS are critical to verify trifluoromethyl and bromine incorporation .

Q. How can researchers ensure reproducibility in synthesizing brominated pyrazole derivatives?

- Methodology : Key factors include strict temperature control during diazonium reactions (-20°C to prevent decomposition) and inert atmosphere (N) to avoid side reactions. Use of anhydrous solvents (e.g., THF) and stoichiometric equivalents of reagents (e.g., 3.0 equiv. BF) is critical . Post-reaction purification via cold diethyl ether washing and column chromatography minimizes impurities .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodology :

- NMR : -NMR signals for pyrazole protons typically appear at δ 6.8–8.2 ppm, with splitting patterns indicating substitution. -NMR confirms trifluoromethyl groups (δ -60 to -65 ppm) .

- HRMS : Exact mass analysis (e.g., m/z 227.9527 for CHBrFN) ensures molecular formula accuracy .

- X-ray crystallography : Resolves regiochemical ambiguities in complex derivatives, as demonstrated for triazole-pyrazole hybrids .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole bromination be addressed?

- Methodology : Regioselectivity is influenced by electronic effects. Electron-withdrawing groups (e.g., trifluoromethyl) direct bromination to the 3-position. Computational studies (DFT) predict electrophilic aromatic substitution pathways, while experimental validation uses directing groups like Boc-protected amines . For conflicting results (e.g., vs. 7), comparative LC-MS tracking of intermediates identifies optimal conditions (e.g., Pd(dba)/XPhos catalysis for cross-coupling) .

Q. What strategies mitigate instability of this compound during storage?

- Methodology : Decomposition is minimized by storing the compound under nitrogen at -20°C in amber vials. Stabilizing additives (e.g., 1% hydroquinone) prevent radical-mediated degradation. Periodic -NMR checks (e.g., δ 8.08 ppm for pyrazole-CH) monitor purity .

Q. How can researchers resolve contradictions in synthetic protocols for trifluoromethylpyrazole derivatives?

- Methodology : Conflicting methods (e.g., vs. 7) are evaluated via kinetic studies. For example, boron trifluoride etherate () enhances electrophilicity vs. alkaline formaldehyde ( ). Side-product analysis (e.g., by GC-MS) identifies optimal conditions. Meta-analyses of yields (e.g., 29% in vs. 83% in ) highlight solvent (DMF vs. DCM) and catalyst (Pd vs. Cu) impacts .

Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. Molecular docking studies (e.g., AutoDock Vina) model interactions with Pd catalysts, explaining regioselectivity in Suzuki-Miyaura couplings. Experimental validation via Hammett plots correlates substituent effects with reaction rates .

Q. How can spectral overlap in -NMR of pyrazole derivatives be deconvoluted?

- Methodology : Advanced techniques include:

- COSY/NOESY : Resolves coupling between adjacent protons (e.g., pyrazole H-4 and H-5).

- - HMBC : Maps through-space correlations between trifluoromethyl and aromatic protons.

- Dynamic NMR : Detects rotational barriers in hindered derivatives (e.g., thiazole-pyrazole hybrids) .

Data Contradictions and Resolution

- vs. 7 : Low yields (29%) in suggest competing pathways (e.g., protodeboronation), while ’s higher yields (83%) use optimized Pd catalysis. Resolution involves screening additives (e.g., CsCO) to suppress side reactions .

- vs. 20 : Diazonium salt stability in contrasts with decomposition risks in . Controlled experiments under varying pH (2–10) and temperature (-20°C to 25°C) identify optimal storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.